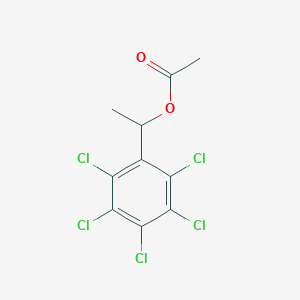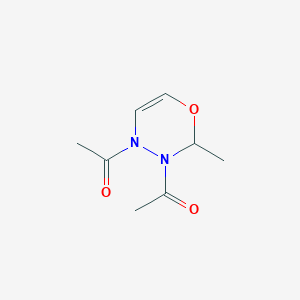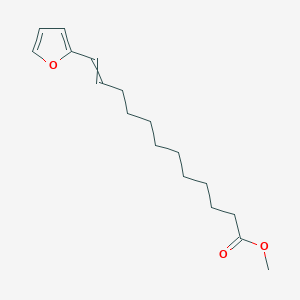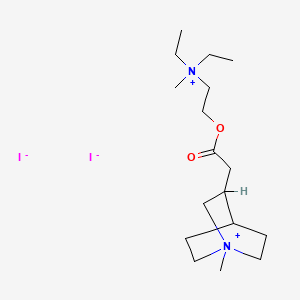
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both quinuclidinium and ammonium iodide moieties, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide typically involves multiple steps. The initial step often includes the preparation of quinuclidinium derivatives, followed by the introduction of the carboxymethyl group. The final step involves esterification with diethyl(2-hydroxyethyl)methylammonium iodide. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of derivatives, depending on the nucleophile used .
科学的研究の応用
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. The quinuclidinium moiety can interact with biological membranes, altering their properties and leading to various biological effects. The ammonium iodide component may also play a role in the compound’s activity by interacting with cellular proteins and enzymes .
類似化合物との比較
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
What sets Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide apart is its unique combination of quinuclidinium and ammonium iodide moieties. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
63716-86-9 |
|---|---|
分子式 |
C17H34I2N2O2 |
分子量 |
552.3 g/mol |
IUPAC名 |
diethyl-methyl-[2-[2-(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)acetyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C17H34N2O2.2HI/c1-5-18(3,6-2)11-12-21-17(20)13-16-14-19(4)9-7-15(16)8-10-19;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
ARMSUXRJKXTMGX-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)CC1C[N+]2(CCC1CC2)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


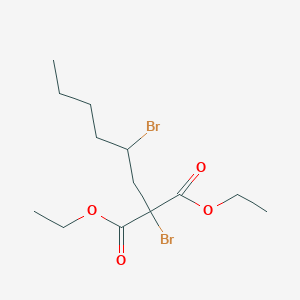
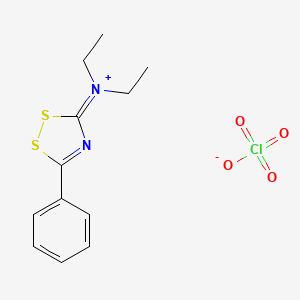
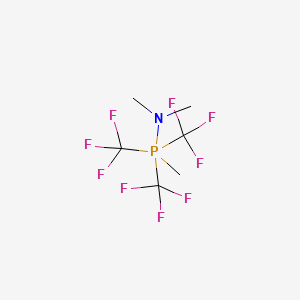
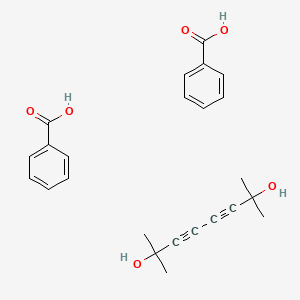
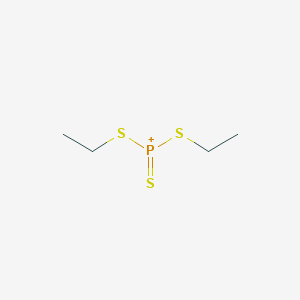

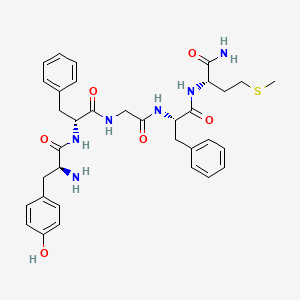
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
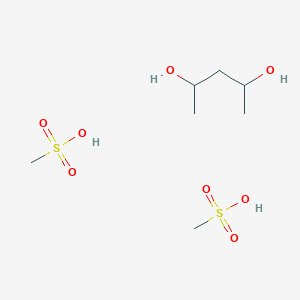
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
